molecular formula C17H30Cl2N4O2S B2619906 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride CAS No. 1172463-82-9

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride

Cat. No. B2619906
CAS RN: 1172463-82-9
M. Wt: 425.41
InChI Key: JJDDJVSYYBOYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of several enzymes and has been extensively studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride involves the inhibition of the above-mentioned enzymes. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. JNK and p38 MAPK are members of the MAPK family and play important roles in cellular stress responses. Inhibition of these enzymes by 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride leads to the suppression of various cellular processes, including cell proliferation and inflammation.
Biochemical and Physiological Effects:
2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride has been found to have various biochemical and physiological effects. This compound has been shown to inhibit cell proliferation, induce apoptosis, and suppress inflammation. Additionally, 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride in lab experiments include its potent inhibitory activity against several enzymes, its ability to induce apoptosis, and its neuroprotective effects. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride. One potential direction is the development of more potent and selective inhibitors of specific enzymes, such as PKC. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential use in the treatment of neurodegenerative diseases. Finally, the potential use of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride as a tool for studying cellular processes and signaling pathways should be explored.

Synthesis Methods

The synthesis of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride involves the reaction of 4-ethylpiperazine with 4-fluoro-3-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with piperidine and hydrochloric acid to form the dihydrochloride salt of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride has been extensively studied for its various scientific research applications. This compound has been found to be a potent inhibitor of several enzymes, including protein kinase C (PKC), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK). These enzymes play important roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-5-piperidin-1-ylsulfonylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2S.2ClH/c1-2-19-10-12-20(13-11-19)17-7-6-15(14-16(17)18)24(22,23)21-8-4-3-5-9-21;;/h6-7,14H,2-5,8-13,18H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDDJVSYYBOYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline dihydrochloride

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